N-(3,4-Dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide
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Overview
Description
N-(3,4-Dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide is a synthetic organic compound that features a dichlorophenyl group, a nitrobenzylidene moiety, and a hydrazino group attached to an oxoacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation of 3,4-dichloroaniline with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with an appropriate acylating agent under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazino group can be oxidized to form corresponding azo compounds.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride or hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the hydrazino group would produce an azo compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-2-(2-(4-nitrophenyl)hydrazino)-2-oxoacetamide
- N-(3,4-Dichlorophenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide
Uniqueness
N-(3,4-Dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide is unique due to the presence of both the nitrobenzylidene and dichlorophenyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
357267-33-5 |
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Molecular Formula |
C15H10Cl2N4O4 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C15H10Cl2N4O4/c16-12-6-3-10(7-13(12)17)19-14(22)15(23)20-18-8-9-1-4-11(5-2-9)21(24)25/h1-8H,(H,19,22)(H,20,23)/b18-8+ |
InChI Key |
UFFSIFYAXOCGIZ-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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